tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes two piperidine rings, one of which is substituted with a hydroxyl group and the other with an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acylation: The protected piperidine is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is primarily determined by its functional groups. The Boc protecting group provides stability during synthetic transformations, while the hydroxyl and acetyl groups participate in various chemical reactions. The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications, depending on the specific application.
Comparison with Similar Compounds
tert-Butyl 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-cyclohexyl-4-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid
These compounds share the Boc protecting group but differ in their substituents, which can influence their reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C17H30N2O4 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,3)23-16(22)19-8-4-13(5-9-19)12-15(21)18-10-6-14(20)7-11-18/h13-14,20H,4-12H2,1-3H3 |
InChI Key |
QHLVQQXLINMZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)O |
Origin of Product |
United States |
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